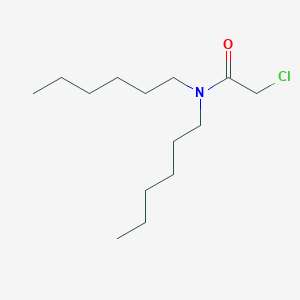
Chloroacetamide, N,N-dihexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloroacetamide, N,N-dihexyl- is a useful research compound. Its molecular formula is C14H28ClNO and its molecular weight is 261.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloroacetamide, N,N-dihexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloroacetamide, N,N-dihexyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Agricultural Applications
Herbicidal Activity
Chloroacetamides are well-known for their herbicidal properties. Recent studies have synthesized novel derivatives of chloroacetamides, including N,N-dihexyl-2-chloroacetamide, and evaluated their efficacy as herbicides. A study investigated four newly synthesized chloroacetamide derivatives against two weed species: Anagallis arvensis (broadleaf weed) and Lolium temulentum (narrowleaf weed). The results indicated that certain derivatives exhibited lower EC50 values than acetochlor, a standard herbicide, demonstrating their potential as effective herbicidal agents .
| Compound Name | Target Weeds | EC50 Value (mg/L) | Comparison Standard |
|---|---|---|---|
| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | Anagallis arvensis | < acetochlor | Acetochlor |
| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | Lolium temulentum | < acetochlor | Acetochlor |
Mechanism of Action
The mechanism underlying the herbicidal activity of chloroacetamides involves inhibition of very long chain fatty acid synthase (VLCFAs), which is crucial for lipid biosynthesis in plants. Molecular docking studies have shown that these compounds exhibit acceptable binding affinity to the active sites of VLCFAs, indicating their potential as selective herbicides .
Medicinal Applications
Antimicrobial Potential
Chloroacetamides have also been investigated for their antimicrobial properties. A study screened various N-substituted phenyl-2-chloroacetamides for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with halogenated substituents on the phenyl ring exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and methicillin-resistant strains .
| Compound Structure | Antimicrobial Activity | Effective Against |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | High | Staphylococcus aureus, MRSA |
| N-(3-bromophenyl)-2-chloroacetamide | Moderate | Candida albicans |
Structure-Activity Relationship
The study highlighted the importance of the chemical structure in determining the biological activity of chloroacetamides. The position and nature of substituents significantly influence their lipophilicity and ability to penetrate cell membranes, which are critical factors for antimicrobial efficacy .
Toxicological Studies
Understanding the safety profile of chloroacetamide is crucial for its application in both agriculture and medicine. Toxicological assessments have been conducted to evaluate its acute toxicity through various routes of administration (oral, subcutaneous, dermal). Notably, a dermal NOAEL (No Observed Adverse Effect Level) of 50 mg/kg body weight per day was established based on observed weight loss and histopathological changes in animal models .
Case Studies
Case Study on Herbicidal Efficacy
A detailed case study was conducted on the herbicidal efficacy of synthesized chloroacetamide derivatives against specific weed species. This study involved:
- Objective: To evaluate the effectiveness of new chloroacetamide derivatives compared to standard herbicides.
- Methodology: Laboratory experiments were performed to determine the EC50 values for each compound.
- Findings: The results indicated that certain derivatives had superior efficacy over traditional herbicides, suggesting their potential for commercial agricultural use.
Case Study on Antimicrobial Activity
Another case study focused on the antimicrobial properties of chloroacetamides:
- Objective: To assess the antimicrobial effectiveness against various pathogens.
- Methodology: Quantitative structure-activity relationship (QSAR) analysis was employed alongside standard antimicrobial testing.
- Findings: The study confirmed that specific structural modifications enhanced antimicrobial activity, paving the way for future drug development .
特性
CAS番号 |
32322-39-7 |
|---|---|
分子式 |
C14H28ClNO |
分子量 |
261.83 g/mol |
IUPAC名 |
2-chloro-N,N-dihexylacetamide |
InChI |
InChI=1S/C14H28ClNO/c1-3-5-7-9-11-16(14(17)13-15)12-10-8-6-4-2/h3-13H2,1-2H3 |
InChIキー |
ZGQVQRKCUZEQLW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN(CCCCCC)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















